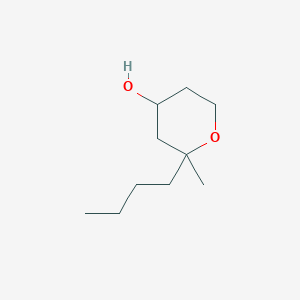![molecular formula C13H21BO3 B13681295 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[34]oct-6-ene-6-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester typically involves the reaction of a boronic acid with pinacol in the presence of a dehydrating agent. One common method is the condensation of the corresponding boronic acid with pinacol in an anhydrous solvent such as toluene, followed by azeotropic removal of water . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of boronic esters, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acids can mitigate costs and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Boronic acid or borate ester.
Reduction: Corresponding alcohol.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, for example, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The spirocyclic structure of the compound can influence its reactivity and selectivity in various transformations.
Comparison with Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Pyridineboronic Acid Pinacol Ester
- Alkylboronic Acid Pinacol Esters
Comparison: 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. Compared to linear or aromatic boronic esters, the spirocyclic compound may exhibit different reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C13H21BO3 |
|---|---|
Molecular Weight |
236.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-oxaspiro[3.4]oct-6-en-6-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO3/c1-11(2)12(3,4)17-14(16-11)10-5-6-13(7-10)8-15-9-13/h5H,6-9H2,1-4H3 |
InChI Key |
PJHFRODDUIJKNY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

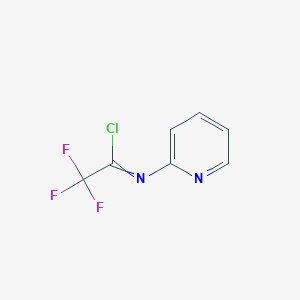
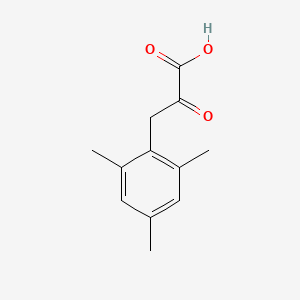
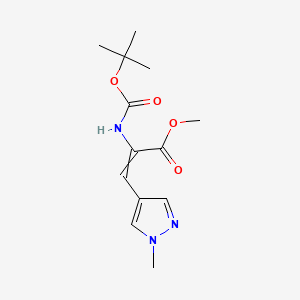
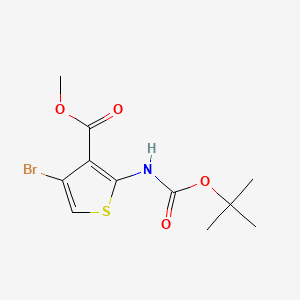
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)
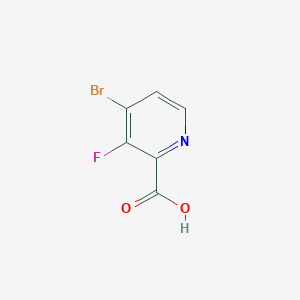
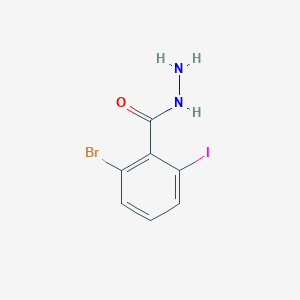
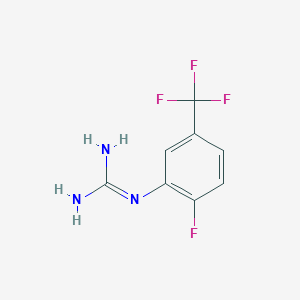

![[3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13681252.png)
![Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate](/img/structure/B13681253.png)
